REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[Li]CCCC.[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][N:17]=1.[C:23](=[O:25])=[O:24]>C1COCC1.CCCCCC>[Cl:15][C:16]1[N:17]=[CH:18][CH:19]=[C:20]([Cl:22])[C:21]=1[C:23]([OH:25])=[O:24]
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was passed through CaCl2 guard tube
|
Type
|
ADDITION
|
Details
|
charged into the reaction mixture for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a minimum volume of water
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with water
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |